Acetobromo-alpha-D-glucuronic acid methyl ester

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNLHGTLIBHHZ-SVNGYHJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260289 |

Source

|

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21085-72-3 |

Source

|

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21085-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetobromo-α-D-glucuronic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Acetobromo-α-D-glucuronic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Acetobromo-α-D-glucuronic acid methyl ester, a key intermediate in synthetic organic chemistry and drug development. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Chemical Identity

-

Chemical Name: Acetobromo-α-D-glucuronic acid methyl ester[1][2]

-

Synonyms: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Methyl Acetobromo-α-D-glucuronate, Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate Bromide[3][4][5]

Physical and Chemical Properties

The physical and chemical properties of Acetobromo-α-D-glucuronic acid methyl ester are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference Conditions |

| Appearance | White to off-white, light gray, or light yellow crystalline powder or solid.[2][3][4][7][8] | - |

| Melting Point | 80-110 °C[1][7][9][10] (literature value), 106 °C[4], 104.0 to 108.0 °C[11] | - |

| Boiling Point | 388.6±42.0 °C | (Predicted)[1] |

| Solubility | Soluble in polar organic solvents.[3] Soluble in ethyl acetate (50 mg/mL, clear, colorless to faintly yellow).[7][10] Slightly soluble in acetonitrile and chloroform (may require heating and sonication).[1] | - |

| Optical Rotation | [α]/D +188 to +198° | c = 1% (w/v) in ethyl acetate[7][10] |

| [α]/D +190.0 to +200.0° | c = 1 in ethyl acetate[4][11] | |

| [α]/D +195° | c = 1 in ethyl acetate[4] | |

| Storage Conditions | Store in a freezer at -20°C under an inert atmosphere.[1][2][7][10] The compound is sensitive to moisture and temperature.[1] Shipped in dry ice.[7][10] | - |

| Purity | ≥93% (GC)[7][10], >95.0% (GC)[4][11], 99.89% (HPLC)[2] | - |

Experimental Protocols

Synthesis of Acetobromo-α-D-glucuronic acid methyl ester

A common synthetic route to Acetobromo-α-D-glucuronic acid methyl ester starts from D-glucuronolactone. The process involves three main steps: esterification, acetylation, and bromination.

Step 1: Synthesis of D-glucuronic acid methyl ester [1]

-

Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 ml of methanol.

-

Cool the solution to 0 °C.

-

Add NaOH (100 mg) and stir the mixture for 2 hours.

-

Concentrate the reaction mixture to dryness to yield methyl D-glucuronate as a white solid (20.8 g, 100% yield).

Step 2: Synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid [1]

-

To the methyl D-glucuronate from the previous step, add acetic anhydride.

-

The reaction is typically catalyzed by a strong acid.

-

After the reaction is complete, concentrate the mixture to dryness.

-

Dissolve the residue in 300 mL of dichloromethane.

-

Wash the organic phase three times with water.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to dryness.

-

Add 100 mL of methanol to precipitate a solid.

-

Filter the solid to obtain methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid (24.4 g, 65% yield).

Step 3: Synthesis of Acetobromo-α-D-glucuronic acid methyl ester [1][12]

-

Add methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid (15.0 g, 40 mmol) to a 33% solution of hydrogen bromide in acetic acid (60 mL), maintaining the temperature at or below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture to dryness.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Wash the organic phase three times with an aqueous sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to dryness.

-

Add 50 mL of petroleum ether to precipitate a solid.

-

Filter the solid to obtain Acetobromo-α-D-glucuronic acid methyl ester (14.3 g, 90% yield).

Analytical Characterization The identity and purity of the final product are typically confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[2][13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[2]

-

Gas Chromatography (GC): Can also be used for purity assessment.[7][10]

Visualizations

Synthesis Workflow of Acetobromo-α-D-glucuronic acid methyl ester

The following diagram illustrates the key steps in the synthesis of Acetobromo-α-D-glucuronic acid methyl ester from D-glucuronolactone.

References

- 1. zhishangchemical.com [zhishangchemical.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CAS 21085-72-3: Acetobromo-α-D-glucuronic acid methyl ester [cymitquimica.com]

- 4. Acetobromo-alpha-D-glucuronic Acid Methyl Ester | 21085-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 21085-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | C13H17BrO9 | CID 88785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A-α-D-葡萄糖醛酸甲基酯 ≥93% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound | 21085-72-3 [chemicalbook.com]

- 10. Acetobromo-α-D-glucuronic acid methyl ester =93 21085-72-3 [sigmaaldrich.com]

- 11. This compound | 21085-72-3 | TCI AMERICA [tcichemicals.com]

- 12. Α-D -葡萄糖醛酸甲基酯 CAS#: 21085-72-3 [m.chemicalbook.com]

- 13. This compound(21085-72-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Acetobromo-alpha-D-glucuronic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Acetobromo-alpha-D-glucuronic acid methyl ester, a key intermediate in pharmaceutical research and development.

Chemical Structure and Identifiers

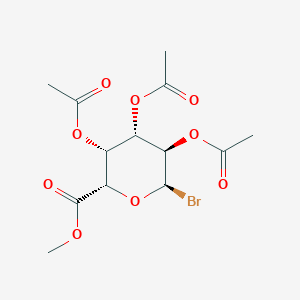

This compound, with the CAS number 21085-72-3, is a protected form of D-glucuronic acid.[1][2][3] Its structure features a pyranose ring with acetyl protecting groups, a methyl ester at the C-6 carboxyl group, and a bromine atom at the anomeric carbon (C-1).[4] This anomeric bromide makes the molecule a highly effective glycosyl donor for forming β-linked glucuronides.[4][5] The alpha configuration refers to the stereochemistry at the anomeric carbon.

The detailed chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate[1][][7] |

| Molecular Formula | C₁₃H₁₇BrO₉[1][2] |

| Molecular Weight | 397.17 g/mol [1][2] |

| CAS Number | 21085-72-3[1][2] |

| EC Number | 244-203-4 |

| SMILES | CC(=O)O[C@H]1--INVALID-LINK--C)Br)C(=O)OC">C@@HOC(=O)C[1] |

| InChI Key | GWTNLHGTLIBHHZ-SVNGYHJRSA-N[1] |

| Synonyms | Methyl acetobromo-α-D-glucuronate, Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate Bromide[2][8] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | White to off-white crystalline powder or solid[7][9][10] |

| Melting Point | 80-110 °C[11] |

| Optical Activity | [α]/D +188 to +198° (c=1% in ethyl acetate)[11] |

| Solubility | Soluble in ethyl acetate (50 mg/mL), acetonitrile (slightly), and chloroform (slightly)[][11] |

| Storage | -20°C, stored under nitrogen[9][12] |

| Purity | ≥93% (GC), ≥98% (HPLC)[9][12] |

Synthesis and Experimental Protocols

This compound can be synthesized from D-glucuronolactone in a three-step process.[13]

Experimental Protocol:

Step 1: Synthesis of D-glucuronic acid methyl ester

-

Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 ml of methanol.[13]

-

Cool the solution to 0°C.[13]

-

Add NaOH (100 mg) and stir the mixture for 2 hours.[13]

-

Concentrate the reaction mixture to dryness under reduced pressure to yield methyl D-glucuronate as a white solid (20.8 g, 100% yield).[13]

Step 2: Synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid

-

Dissolve the methyl D-glucuronate (20.8g, 0.1mol) from the previous step in pyridine (45 ml).[13]

-

Cool the solution to below 5°C.[13]

-

Add acetic anhydride (54 mL, 0.6 mol) dropwise, maintaining the temperature below 10°C.[13]

-

Stir the reaction mixture at room temperature for 3 hours.[13]

-

Concentrate the mixture to dryness and dissolve the residue in 300 mL of dichloromethane.[13]

-

Wash the organic phase three times with water, dry over anhydrous sodium sulfate, and filter.[13]

-

Concentrate the filtrate to dryness and add 100 mL of methanol to precipitate the product as a solid.[13]

Step 3: Synthesis of this compound

-

The resulting methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid is then brominated to yield the final product.[13] (Note: While the source mentions bromination as the final step, it does not provide the specific reagents and conditions for this transformation.)

Applications in Drug Development and Research

This compound is a crucial glycosyl donor in the synthesis of glucuronides, which are important in drug metabolism and the development of prodrugs.[5] Its reactive glycosyl bromide functionality makes it an excellent choice for glycosylation reactions.[5]

Key applications include:

-

Prodrug Synthesis : It is used to create water-soluble glucuronide derivatives of potent drugs, such as camptothecin for cancer therapy and tofacitinib for inflammatory diseases.[5][13][14] This strategy can enhance drug delivery to specific sites, such as the gastrointestinal tract, where enzymes like β-glucuronidase can cleave the glucuronide, releasing the active drug and minimizing systemic exposure.[5][13][14]

-

Cardiovascular Drugs : The compound is used to synthesize HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent being investigated for the prevention of sudden cardiac death.[14][15]

-

Fluorescent Probes : It serves as a starting material for preparing fluorogenic probes for enzymes like human heparanase.[][13]

Visualizations

The following diagrams illustrate the chemical structure, synthesis workflow, and a key logical relationship involving this compound.

Caption: 2D structure of this compound.

Caption: Synthesis workflow for the target compound.

Caption: Role as a glycosyl donor in prodrug formation.

References

- 1. This compound | C13H17BrO9 | CID 88785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 21085-72-3|(2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate|BLD Pharm [bldpharm.com]

- 4. CAS 21085-72-3: Acetobromo-α-D-glucuronic acid methyl ester [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 7. Ester méthylique d'acide acétobromo-alpha-D-glucuronique, 98 %, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 8. This compound | 21085-72-3 | TCI AMERICA [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. synthose.com [synthose.com]

- 11. アセトブロモ-α-D-グルクロン酸メチルエステル ≥93% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. zhishangchemical.com [zhishangchemical.com]

- 14. This compound | 21085-72-3 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

Acetobromo-alpha-D-glucuronic acid methyl ester: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of a Key Glycosylating Agent in Pharmaceutical Research.

Introduction

Acetobromo-alpha-D-glucuronic acid methyl ester is a pivotal chemical intermediate extensively utilized in pharmaceutical research and drug development.[1] As a derivative of D-glucuronic acid, it serves as a versatile glycosyl donor, enabling the synthesis of various glucuronides.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the development of prodrugs and other therapeutic agents.

Core Molecular and Chemical Properties

This compound is a brominated and acetylated monosaccharide derivative. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C13H17BrO9[2][3][4][5] |

| Molecular Weight | 397.17 g/mol [2][3][4][5] |

| CAS Number | 21085-72-3[2][3][4] |

| Appearance | White to off-white solid/powder[3][4] |

| Solubility | Soluble in ethyl acetate (50 mg/mL)[3] |

| Optical Activity | [α]/D +188 to +198° (c=1% in ethyl acetate)[3] |

| Melting Point | 80-110 °C[3] |

| Storage Conditions | -20°C, stored under nitrogen[3][4] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with D-glucuronic acid as the starting material. The general synthetic route involves the protection of the hydroxyl groups by acetylation followed by bromination at the anomeric carbon.

Experimental Protocol: Synthesis of this compound

A common synthetic pathway involves the following key steps:

-

Methyl Ester Formation: D-glucurolactone is reacted with methanol in the presence of a catalytic amount of sodium hydroxide at 0°C for 2 hours. The reaction mixture is then concentrated to dryness to yield methyl D-glucuronate.[2]

-

Acetylation: The resulting methyl D-glucuronate is then fully acetylated to protect the hydroxyl groups. This step yields methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid.[2]

-

Bromination: The acetylated compound is then treated with a solution of hydrogen bromide in acetic acid (typically 33% by mass) at a controlled temperature, not exceeding 10°C, for 2 hours. This step introduces the bromine atom at the anomeric position, yielding the final product, this compound.[2]

References

The Pivotal Role of Glucuronic Acid Derivatives in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glucuronic acid, a sugar acid derived from glucose, and its derivatives are fundamental players in a vast array of biological processes and have emerged as indispensable tools in organic synthesis, particularly in the realm of drug development and glycobiology. Their unique structural features and inherent reactivity make them ideal building blocks for constructing complex glycoconjugates, prodrugs, and various bioactive molecules. This technical guide provides a comprehensive overview of the key characteristics of glucuronic acid derivatives, focusing on their synthesis, reactivity, and applications in cutting-edge organic synthesis.

Core Characteristics and Reactivity

Glucuronic acid derivatives are characterized by the presence of a carboxylic acid function at the C-6 position, which significantly influences their chemical behavior. This electron-withdrawing group reduces the reactivity of the anomeric center, posing a challenge for glycosylation reactions.[1] However, this feature also imparts unique properties that can be exploited for targeted drug delivery and the synthesis of complex biomolecules.

The reactivity of glucuronic acid donors in glycosylation is a critical aspect. The presence of the C-5 carboxyl group destabilizes the oxocarbenium-ion-like transition state, often leading to lower yields compared to neutral sugar donors.[1] To overcome this, various strategies have been developed, including the use of highly reactive glycosyl donors and the optimization of reaction conditions. Acyl groups at the C-2 position can participate in the reaction, generally leading to the formation of 1,2-trans-glycosides.[2] However, remote participation of the C-6 carboxyl group can also influence the stereochemical outcome, sometimes favoring the 1,2-cis product.[2]

Synthesis of Glucuronic Acid Derivatives

The synthesis of glucuronic acid derivatives for use in organic synthesis typically involves two main strategies: the oxidation of a pre-formed glucoside at the C-6 position or the direct use of a glucuronic acid-derived glycosyl donor.[1] The latter approach is more common and involves the preparation of activated donors such as glycosyl halides, trichloroacetimidates, and thioglycosides.

Protecting group strategies are paramount in the synthesis of these derivatives to ensure regioselectivity and stereocontrol during glycosylation.[3] Common protecting groups for the hydroxyl functions include acetyl (Ac), benzoyl (Bz), and benzyl (Bn) ethers, while the carboxylic acid is often protected as a methyl or allyl ester. The choice of protecting groups can significantly impact the reactivity of the glycosyl donor.

Key Applications in Organic Synthesis

Glucuronic acid derivatives are instrumental in several areas of organic synthesis:

-

Drug Metabolism and Metabolite Synthesis: Glucuronidation is a major phase II metabolic pathway for the detoxification and excretion of drugs, xenobiotics, and endogenous compounds.[4][5] The synthesis of glucuronide metabolites is crucial for pharmacological and toxicological studies.[4]

-

Prodrug Design: The hydrophilic nature of glucuronic acid makes it an excellent moiety for creating water-soluble prodrugs of hydrophobic parent molecules.[6] These prodrugs can exhibit improved pharmacokinetic profiles and can be designed for targeted activation by specific enzymes like β-glucuronidase, which is often overexpressed in tumor microenvironments.[6]

-

Synthesis of Bioactive Glycoconjugates: Glucuronic acid is a key component of various biologically important glycans, including glycosaminoglycans like hyaluronic acid and chondroitin sulfate. Synthetic glucuronic acid derivatives are essential building blocks for the assembly of these complex oligosaccharides to study their biological functions.

Quantitative Data on Glucuronidation Reactions

The efficiency of glucuronidation reactions is highly dependent on the nature of the glycosyl donor, the acceptor molecule, the promoter, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of different synthetic approaches.

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Acetobromo-α-D-glucuronic acid methyl ester | Phenol | Silver triflate | - | 0 | - | 40 | 1:3 | [1] |

| Benzobromo-α-D-glucuronic acid methyl ester | Phenol | Silver triflate | - | 0 | - | ~40 | β-only + orthoester | [1] |

| Methyl 2,3,4-tri-O-benzoyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate | Silylated Resveratrol | TMSOTf | CH₂Cl₂ | - | - | 94 (3-O), 89 (4'-O) | β-only | [1] |

| Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate | Urolithin B | BF₃·OEt₂ | CH₂Cl₂ | RT | - | 78 | β-only | |

| Methyl 2,3,4-tri-O-isobutyryl-1-O-(trichloroacetimidoyl)-α-D-glucuronate | Morphine | BF₃·OEt₂ | CH₂Cl₂ | - | - | 60 | β-only | [2] |

| Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate | 4-(Imidazol-1-yl)butanamide derivative | - | - | - | - | 41 | β-only | [1] |

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for researchers in this field. Below is a representative protocol for a Koenigs-Knorr glucuronidation reaction.

Synthesis of a β-Glucuronide using a Glycosyl Bromide Donor (Koenigs-Knorr Reaction)

This procedure describes the glycosylation of a phenolic acceptor with an acetyl-protected glucuronic acid methyl ester bromide.

Materials:

-

Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide (Glycosyl Donor)

-

Phenolic Acceptor (e.g., 4-nitrophenol)

-

Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Activated Molecular Sieves (4 Å)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the phenolic acceptor (1.0 eq) and activated 4 Å molecular sieves. The flask is purged with nitrogen.

-

Dissolution: Anhydrous dichloromethane is added to dissolve the acceptor, and the mixture is stirred at room temperature for 30 minutes.

-

Addition of Reagents: Silver(I) oxide (1.5 eq) is added to the suspension. The glycosyl donor, methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide (1.2 eq), dissolved in a minimal amount of anhydrous dichloromethane, is then added dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: The reaction mixture is stirred in the dark at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts and molecular sieves. The Celite® pad is washed with dichloromethane.

-

Extraction: The combined filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired protected β-glucuronide.

-

Deprotection: The protecting groups (acetyl and methyl ester) can be removed in a subsequent step, for example, by treatment with sodium methoxide in methanol followed by saponification with lithium hydroxide, to yield the final deprotected glucuronide.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving glucuronic acid derivatives.

Caption: General scheme of a glycosylation reaction with a glucuronic acid donor.

Caption: The Uronic Acid Pathway for the biosynthesis of UDP-glucuronic acid.

Caption: Workflow for the synthesis and activation of a glucuronide prodrug.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]

- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of glucuronide prodrugs of the histone deacetylase inhibitor CI-994 for application in selective cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stereochemistry of Acetobromo-alpha-D-glucuronic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of Acetobromo-alpha-D-glucuronic acid methyl ester, a key intermediate in the synthesis of various biologically significant glucuronides. The document details the compound's structural features, supported by spectroscopic and crystallographic data. Furthermore, it outlines a detailed synthesis protocol and explores its application in glycosylation reactions, including a mechanistic discussion of the Koenigs-Knorr reaction. This guide is intended to be a valuable resource for professionals in the fields of medicinal chemistry, carbohydrate chemistry, and drug development.

Introduction

This compound, also known as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is a versatile glycosyl donor. Its structure combines the features of a pyranose ring with acetyl protecting groups, a methyl ester at the C-5 carboxyl group, and a bromine atom at the anomeric carbon (C-1). This specific arrangement of functional groups dictates its reactivity and stereochemical outcome in glycosylation reactions, making a thorough understanding of its three-dimensional structure crucial for its effective use in chemical synthesis. The alpha configuration of the anomeric bromide is a key determinant of the stereoselectivity observed in its reactions.

Stereochemical and Structural Elucidation

The definitive stereochemistry of this compound is established through a combination of spectroscopic and crystallographic techniques.

Chemical Structure

The IUPAC name for this compound is methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate. The SMILES notation is COC(=O)[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O. These systematic names and representations precisely define the stereochemical configuration at each of the five chiral centers in the glucuronic acid backbone.

Spectroscopic Data

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21085-72-3 | [2] |

| Molecular Formula | C13H17BrO9 | [2] |

| Molecular Weight | 397.17 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 80-110 °C | |

| Optical Activity | [α]D +188° to +198° (c=1 in ethyl acetate) |

Crystallographic Data

A definitive confirmation of the solid-state conformation and absolute stereochemistry of this compound is provided by single-crystal X-ray diffraction analysis. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition number 853967 . While the detailed crystallographic data such as bond lengths, angles, and unit cell parameters require access to the CCDC database, the existence of this entry confirms that the solid-state structure has been determined and corroborates the assigned stereochemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from D-glucuronic acid. A detailed experimental protocol is provided below.

Experimental Protocol

Step 1: Synthesis of Methyl D-glucuronate

-

Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 mL of methanol.

-

Cool the solution to 0 °C.

-

Add NaOH (100 mg) and stir the mixture for 2 hours at 0 °C.

-

Concentrate the reaction mixture to dryness to obtain methyl D-glucuronate as a white solid (yield: 20.8 g, 100%).

Step 2: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate

-

Dissolve methyl D-glucuronate (20.8 g, 0.1 mol) in pyridine (45 mL) and cool to below 5 °C.

-

Add acetic anhydride (54 mL, 0.6 mol) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Concentrate the mixture to dryness.

-

Dissolve the residue in 300 mL of dichloromethane.

-

Wash the organic phase three times with water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to dryness.

-

Add 100 mL of methanol to precipitate a solid.

-

Filter the solid to obtain methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate (yield: 24.4 g, 65%).

Step 3: Synthesis of this compound

-

Add methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate (15.0 g, 40 mmol) to a 33% solution of hydrogen bromide in acetic acid (60 mL), keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture to dryness.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Wash the organic phase three times with aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to dryness.

-

Add 50 mL of petroleum ether to precipitate a solid.

-

Filter the solid to obtain this compound (yield: 14.3 g, 90%).

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reactivity in Glycosylation Reactions

This compound is a key glycosyl donor in the Koenigs-Knorr reaction, which is a classical method for the formation of glycosidic bonds. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the participating groups.

The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or, in more modern protocols, zinc bromide.[3] The acetyl group at the C-2 position of the glucuronic acid derivative plays a crucial role in the stereochemical control of the reaction through neighboring group participation.

Reaction Mechanism

The generally accepted mechanism for the Koenigs-Knorr reaction with a participating group at C-2 proceeds as follows:

-

Formation of an Oxocarbenium Ion: The Lewis acidic promoter (e.g., ZnBr2) coordinates to the anomeric bromine atom, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate.

-

Neighboring Group Participation: The acetyl group at C-2 attacks the anomeric carbon from the beta-face to form a cyclic acyloxonium ion intermediate. This intermediate shields the beta-face from nucleophilic attack.

-

Nucleophilic Attack: The alcohol (glycosyl acceptor) attacks the anomeric carbon from the alpha-face in an SN2-like manner.

-

Formation of the Glycosidic Bond: This attack leads to the opening of the acyloxonium ion ring and the formation of a 1,2-trans-glycosidic linkage, which in the case of a D-gluco configuration results in a beta-glycoside.

Caption: Mechanism of the Koenigs-Knorr glycosylation with neighboring group participation.

Example: Synthesis of Morphine-6-α-D-glucuronide

A notable application of this compound is in the synthesis of morphine-6-α-D-glucuronide.[3][4] In this specific case, the stereochemical outcome can be controlled by the amount of the zinc bromide catalyst used.[3][4]

Experimental Protocol:

-

3-O-acetylated morphine is used as the glycosyl acceptor.

-

This compound acts as the glycosyl donor.

-

The reaction is catalyzed by zinc bromide.

-

By using 1.8 equivalents of ZnBr2, the reaction favors the formation of the α-anomer with an α/β ratio of 8:1.[3]

-

Subsequent deprotection of the acetyl groups yields morphine-6-α-D-glucuronide.[3]

This example highlights that while the neighboring group participation of the C-2 acetyl group typically leads to β-glycosides, the reaction conditions can be manipulated to favor the formation of the α-anomer.

Conclusion

This compound is a cornerstone glycosyl donor in carbohydrate chemistry. Its well-defined stereochemistry, which has been confirmed by various analytical techniques, allows for its use in the synthesis of complex glucuronides with a degree of stereocontrol. The detailed synthesis protocol and the understanding of its reactivity in the Koenigs-Knorr reaction, as outlined in this guide, provide a solid foundation for its application in medicinal chemistry and drug development for the synthesis of metabolites, prodrugs, and other biologically active molecules.

References

The Discovery and Enduring Significance of Glucuronic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronic acid esters, a class of molecules central to xenobiotic metabolism and the physiological handling of endogenous compounds, represent a cornerstone of modern pharmacology and toxicology. The conjugation of glucuronic acid to a wide array of molecules, a process known as glucuronidation, dramatically alters their physicochemical properties, primarily increasing water solubility and facilitating their excretion from the body.[1][2] This technical guide provides an in-depth exploration of the discovery and historical background of glucuronic acid esters, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The content herein details the pivotal discoveries, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate pathways and workflows that define our current understanding of these vital conjugates.

Historical Background: From Observation to Mechanistic Insight

The journey to understanding glucuronic acid esters began in the 19th century with astute observations of metabolic processes. The first characterization of a sugar conjugate was that of euxanthic acid, a primary component of the dye Indian yellow, which was isolated from the urine of cows that had consumed mango leaves.[3] Early researchers noted that this compound could be hydrolyzed to yield an aglycone and a sugar-like moiety.[3]

A landmark discovery came in the 1870s from the laboratory of Oswald Schmiedeberg, a pioneering pharmacologist. Together with his student Hans Meyer, Schmiedeberg investigated the metabolic fate of camphor in dogs. They successfully isolated a conjugate from the urine of these animals and, through meticulous chemical analysis, identified the sugar component as a novel carboxylic acid derivative of glucose, which they named glucuronic acid.[4][5] This seminal work laid the foundation for the field of drug metabolism and detoxification.

For decades, the precise biochemical mechanism underlying the formation of these "ester glucuronides" remained elusive. It was not until 1953 that Geoffrey Dutton and Ian Storey illuminated the enzymatic process.[6] Their groundbreaking research led to the discovery of uridine diphosphate glucuronic acid (UDPGA), the activated form of glucuronic acid that serves as the donor molecule in the glucuronidation reaction.[6] They demonstrated that this reaction is catalyzed by a family of enzymes now known as UDP-glucuronosyltransferases (UGTs).[7] This discovery was a watershed moment, providing the biochemical basis for the conjugation of a vast array of compounds, including drugs, toxins, and endogenous substances like bilirubin and steroid hormones.

Quantitative Data on Glucuronic Acid Esters

The conjugation of glucuronic acid significantly alters the physicochemical properties of the parent molecule (aglycone). The resulting glucuronide esters are generally more water-soluble and have a higher molecular weight. These changes are critical for their biological disposition. The following tables summarize key quantitative data for a selection of glucuronic acid esters.

| Glucuronide Ester | Aglycone | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Strongest Acidic) | Water Solubility | Reference(s) |

| Bilirubin glucuronide | Bilirubin | C₃₉H₄₄N₄O₁₂ | 760.80 | - | Water-soluble | [8][9] |

| Morphine-3-glucuronide | Morphine | C₂₃H₂₇NO₉ | 461.46 | 2.67 | - | [7][10][11] |

| Ethyl glucuronide | Ethanol | C₈H₁₄O₇ | 222.19 | - | Water-soluble | [12][13][14][15] |

| Phenol glucuronide | Phenol | C₁₂H₁₄O₇ | 270.24 | 3.36 | 32 g/L | [15][16][17] |

| Testosterone glucuronide | Testosterone | C₂₅H₃₆O₈ | 464.55 | - | - | [18] |

Experimental Protocols

The study of glucuronic acid esters relies on a variety of experimental techniques, from historical isolation methods to modern in vitro assays.

Historical Isolation of Glucuronic Acid (Conceptual Reconstruction)

Objective: To isolate the glucuronic acid conjugate of a xenobiotic from animal urine.

General Steps (Conceptual):

-

Administration of Xenobiotic: A subject animal (e.g., a dog) is administered a xenobiotic known to be metabolized via glucuronidation (e.g., camphor).

-

Urine Collection: Urine is collected from the animal over a specified period.

-

Initial Purification: The collected urine is treated to remove gross contaminants. This may involve filtration and precipitation of proteins and other macromolecules.

-

Lead Acetate Precipitation: A common 19th-century technique for purifying organic compounds involved the addition of lead acetate to precipitate certain substances. The glucuronide conjugate might be precipitated at this stage.

-

Decomposition of the Lead Salt: The lead precipitate is treated with hydrogen sulfide to precipitate lead sulfide, releasing the glucuronide into solution.

-

Further Purification: The resulting solution would undergo further purification steps, which could include solvent extractions and crystallizations to isolate the glucuronic acid conjugate in a purer form.

-

Hydrolysis and Characterization: The isolated conjugate is then hydrolyzed (e.g., with acid) to break the ester bond, releasing the aglycone and glucuronic acid. The properties of the released glucuronic acid are then characterized (e.g., reducing properties, formation of derivatives) to confirm its identity.

Discovery of UDP-Glucuronic Acid (Conceptual Reconstruction)

Dutton and Storey's experiments in the 1950s utilized liver homogenates and newly available techniques like paper chromatography to identify the components necessary for glucuronide synthesis.

Objective: To identify the active form of glucuronic acid involved in glucuronidation.

General Steps (Conceptual):

-

Preparation of Liver Homogenates: Liver tissue is homogenized to release its cellular components, including enzymes and cofactors.

-

Incubation with Substrate: The liver homogenate is incubated with a known aglycone substrate for glucuronidation (e.g., o-aminophenol) and various potential cofactors.

-

Fractionation of Liver Extract: The researchers would have systematically fractionated the liver extract to isolate the component(s) essential for the conjugation reaction.

-

Paper Chromatography: The reaction mixtures and fractions are analyzed using paper chromatography, a powerful separation technique at the time, to identify the newly formed glucuronide and to separate and identify the cofactors.[1][5][10][20][21]

-

Identification of UDPGA: Through this systematic approach, a compound containing uridine, phosphate, and glucuronic acid was isolated and identified as the essential cofactor, which they named uridine diphosphate glucuronic acid (UDPGA).

Modern In Vitro Glucuronidation Assay

This protocol is a generalized procedure for assessing the glucuronidation of a test compound using human liver microsomes.

Objective: To determine the rate of glucuronide formation for a test compound and identify the UGT enzymes involved.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM) or recombinant human UGT enzymes

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a working solution of HLM or recombinant UGTs in Tris-HCl buffer.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, and the HLM or recombinant UGT solution.

-

Add the test compound from the stock solution to achieve the desired final concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the UDPGA solution.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 10, 20, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the glucuronide metabolite formed.

-

Develop a specific MRM (Multiple Reaction Monitoring) method for the parent compound and its glucuronide.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the study of glucuronic acid esters.

Caption: The metabolic pathway of glucuronidation.

Caption: Conceptual workflow of historical discoveries.

Caption: Modern in vitro glucuronidation assay workflow.

Conclusion

The discovery of glucuronic acid esters and the elucidation of the glucuronidation pathway represent a paradigm shift in our understanding of metabolism and detoxification. From the early observations of Schmiedeberg and Meyer to the mechanistic insights provided by Dutton and Storey, the study of these conjugates has been integral to the development of safer and more effective drugs. For today's researchers, a thorough understanding of this history, combined with modern experimental techniques, is essential for predicting drug metabolism, assessing potential drug-drug interactions, and ultimately, ensuring the safety and efficacy of new therapeutic agents. The principles established over a century ago continue to guide and inform cutting-edge research in pharmacology and drug development.

References

- 1. scribd.com [scribd.com]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation and identification of sugars using paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of acyl glucuronides: implications for studies of the pharmacokinetics and metabolism of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. torrinomedica.it [torrinomedica.it]

- 13. alliedacademies.org [alliedacademies.org]

- 14. ClinPGx [clinpgx.org]

- 15. Phenol glucuronide | C12H14O7 | CID 87235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Showing Compound Phenol glucuronide (FDB111723) - FooDB [foodb.ca]

- 17. Human Metabolome Database: Showing metabocard for Phenol glucuronide (HMDB0060014) [hmdb.ca]

- 18. Testosterone glucuronide | C25H36O8 | CID 108192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Carbohydrate - Wikipedia [en.wikipedia.org]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. To study Separation of sugar by Paper chromatography [drsufiyan.blogspot.com]

Core Principles of Glycosylation Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing glycosylation reactions, a critical post-translational modification influencing protein folding, stability, and function. This document details the core mechanisms of N-linked and O-linked glycosylation, presents quantitative data for key enzymes, outlines detailed experimental protocols for glycosylation analysis, and provides visual representations of these complex biological processes.

Fundamental Concepts of Glycosylation

Glycosylation is an enzyme-catalyzed process involving the attachment of carbohydrate moieties, or glycans, to proteins or lipids.[1] This modification significantly increases the complexity and functional diversity of the proteome. The reaction fundamentally involves a glycosyl donor, typically an activated nucleotide sugar, and a glycosyl acceptor, which is a specific amino acid residue on a polypeptide chain or a lipid.[1] The enzymes responsible for catalyzing this transfer are known as glycosyltransferases.

There are two major types of protein glycosylation based on the linkage between the glycan and the amino acid:

-

N-linked glycosylation: The glycan is attached to the amide nitrogen of an asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline).[2]

-

O-linked glycosylation: The glycan is attached to the hydroxyl oxygen of a serine (Ser) or threonine (Thr) residue.[3]

The Machinery of Glycosylation: Glycosyltransferases

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the formation of glycosidic bonds. They exhibit high specificity for both the donor sugar nucleotide and the acceptor molecule. The catalytic mechanism of GTs can result in either the inversion or retention of the anomeric stereochemistry of the donor sugar.

Kinetic Properties of Glycosyltransferases

The efficiency of glycosyltransferases can be described by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

| Glycosyltransferase Family | Donor Substrate | Acceptor Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Source |

| Hexosyltransferases | UDP-Galactose | N-Acetylglucosamine | 0.05 - 5.0 | 0.1 - 10 | Various |

| UDP-Glucose | Ceramide | 0.01 - 1.0 | 0.05 - 5.0 | Various | |

| GDP-Fucose | Various oligosaccharides | 0.02 - 2.0 | 0.1 - 8.0 | Various | |

| Sialyltransferases | CMP-Sialic Acid | Galactose-terminated glycans | 0.1 - 3.0 | 0.02 - 2.0 | Various |

| Glucuronyltransferases | UDP-Glucuronic Acid | Chondroitin | 0.051 | Not Reported | Fetal bovine serum |

Note: The Km and Vmax values can vary significantly depending on the specific enzyme, substrate, and reaction conditions. The data presented here are representative ranges compiled from various sources.[4][5][6]

N-Linked Glycosylation Pathway

N-linked glycosylation is a complex process that initiates in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][7] It begins with the synthesis of a lipid-linked oligosaccharide (LLO) precursor, which is then transferred en bloc to the nascent polypeptide chain.[8]

N-Linked Glycosylation Workflow Diagram

Caption: Overview of the N-linked glycosylation pathway from the ER to the Golgi.

O-Linked Glycosylation Pathway

O-linked glycosylation is a post-translational modification that occurs in the Golgi apparatus.[9] Unlike N-linked glycosylation, it does not involve a lipid-linked precursor and is initiated by the transfer of a single sugar residue to a serine or threonine.[3]

Mucin-Type O-Glycosylation Initiation and Elongation

Caption: Initiation and core structure formation in mucin-type O-glycosylation.

Experimental Protocols

In Vitro Glycosyltransferase Activity Assay

This protocol describes a general method for determining the activity of a glycosyltransferase in vitro.

Materials:

-

Purified glycosyltransferase

-

Donor substrate (e.g., UDP-Galactose)

-

Acceptor substrate (e.g., N-acetylglucosamine)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂)

-

Quenching solution (e.g., 0.1 M EDTA)

-

Detection reagent (e.g., for quantifying released nucleotide or incorporated sugar)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and donor substrate.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the purified glycosyltransferase.

-

Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Quantify the product formation using an appropriate detection method. This could involve measuring the release of the nucleotide (e.g., UDP) or the incorporation of a labeled sugar into the acceptor.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

Analysis of N-linked Glycans from a Glycoprotein

This protocol outlines a typical workflow for the analysis of N-linked glycans from a purified glycoprotein using mass spectrometry.[10][11]

1. Protein Denaturation, Reduction, and Alkylation: a. Denature the glycoprotein sample in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine-HCl). b. Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C. c. Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating in the dark at room temperature.

2. Proteolytic Digestion: a. Exchange the buffer to one compatible with the chosen protease (e.g., trypsin). b. Add trypsin to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w). c. Incubate overnight at 37°C.

3. N-glycan Release: a. Add Peptide-N-Glycosidase F (PNGase F) to the digested peptide mixture. b. Incubate at 37°C for several hours to overnight to release the N-linked glycans.

4. Glycan Enrichment and Purification: a. Enrich the released glycans using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase. b. Wash the SPE cartridge to remove salts and peptides. c. Elute the purified glycans.

5. Mass Spectrometry Analysis: a. Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS. b. The mass spectral data will provide information on the composition and structure of the N-glycans present on the protein.

Analysis of O-linked Glycans from a Glycoprotein

The analysis of O-linked glycans is more challenging due to the lack of a universal enzyme for their release.[12] Chemical release methods are commonly employed.[13]

1. Reductive β-elimination: a. Lyophilize the purified glycoprotein or glycopeptide sample. b. Add a solution of sodium borohydride in sodium hydroxide. c. Incubate at an elevated temperature (e.g., 45-50°C) for several hours. This cleaves the O-glycosidic bond and reduces the newly formed reducing end of the glycan to an alditol, preventing "peeling" reactions.

2. Sample Cleanup: a. Neutralize the reaction with acid (e.g., acetic acid). b. Remove borate ions by repeated co-evaporation with methanol. c. Desalt the sample using a cation exchange resin.

3. Glycan Purification: a. Purify the released O-glycan alditols using solid-phase extraction (SPE) with graphitized carbon.

4. Mass Spectrometry Analysis: a. Analyze the purified O-glycan alditols by MALDI-TOF MS or LC-MS/MS. b. The resulting mass spectra will reveal the composition and heterogeneity of the O-glycans.

Logical Workflow for Glycosylation Analysis

The decision-making process for analyzing protein glycosylation involves several steps, from initial characterization to detailed structural elucidation.

References

- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of O-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]

- 3. O-linked glycosylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 8. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-glycosylation [cryst.bbk.ac.uk]

- 10. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 11. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Glycosylation using Acetobromo-alpha-D-glucuronic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Acetobromo-alpha-D-glucuronic acid methyl ester in glycosylation reactions. This versatile glycosyl donor is a key reagent in the synthesis of glucuronides, which are crucial for drug metabolism studies, the development of prodrugs, and the synthesis of various biologically active compounds.[1]

Introduction

This compound is a halogenated carbohydrate derivative widely employed as a glycosyl donor in the Koenigs-Knorr reaction and its modifications.[2] The presence of the bromide at the anomeric center allows for its activation by a promoter, typically a heavy metal salt or a Lewis acid, facilitating the formation of a glycosidic bond with a suitable acceptor alcohol or phenol. The acetyl protecting groups on the hydroxyls and the methyl ester on the carboxylic acid enhance the stability of the donor and can be removed in subsequent deprotection steps. This methodology is instrumental in synthesizing O-glucuronides, which are significant metabolites of many drugs and xenobiotics.[3]

Key Applications

-

Drug Metabolism Studies: Synthesis of authentic glucuronide metabolites for use as analytical standards in pharmacokinetic and pharmacodynamic studies.

-

Prodrug Development: Attachment of a glucuronic acid moiety can improve the solubility and pharmacokinetic properties of a drug, often designed for targeted release by specific enzymes like β-glucuronidase.[1]

-

Synthesis of Biologically Active Molecules: Used in the synthesis of compounds for various therapeutic areas, including potential anticancer and cardiovascular agents.[4][5][6]

-

Development of Research Tools: Preparation of fluorescent or other labeled glucuronide probes to study enzyme activity.[4]

Experimental Protocols

This section details the protocols for the glycosylation reaction using this compound, followed by the deprotection steps to yield the final glucuronide.

Protocol 1: Koenigs-Knorr Glycosylation

This protocol describes a general procedure for the glycosylation of an alcohol or phenol using this compound. The choice of promoter can influence the reaction rate and yield.

Materials:

-

This compound (Glycosyl Donor)

-

Glycosyl Acceptor (alcohol or phenol)

-

Promoter (e.g., Silver(I) carbonate, Silver(I) oxide, Cadmium carbonate, or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)

-

Molecular sieves (4 Å), activated

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves.

-

Add the anhydrous solvent (5-10 mL per mmol of acceptor).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Addition of Reagents:

-

Add the chosen promoter (see Table 1 for typical equivalents).

-

In a separate flask, dissolve this compound (1.2-1.5 equivalents) in the anhydrous solvent.

-

Slowly add the solution of the glycosyl donor to the reaction mixture at the appropriate temperature (see Table 1).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC, typically using a solvent system such as hexanes:ethyl acetate or toluene:ethyl acetate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the insoluble salts and molecular sieves.

-

Wash the Celite® pad with the solvent.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or petrol ether.[7]

-

Data Presentation: Glycosylation Reaction Conditions and Yields

The choice of promoter and reaction conditions significantly impacts the outcome of the glycosylation. The following table summarizes typical conditions and reported yields for the glycosylation of various acceptors with this compound.

| Glycosyl Acceptor Type | Promoter (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Primary Alcohol | Silver Carbonate (1.5-2.0) | Toluene | Room Temp | 12-24 h | 60-80 |

| Secondary Alcohol | Cadmium Carbonate (1.5) | Toluene | Reflux | 8-16 h | 50-70 |

| Phenol | Silver Oxide (1.5) / Iodine (cat.) | Dichloromethane | 0 to Room Temp | 4-8 h | 55-75 |

| Sterically Hindered Alcohol | Silver Triflate (AgOTf) (1.2) | Dichloromethane | -20 to 0 | 2-6 h | 40-60 |

| General | TMSOTf (catalytic, 0.1-0.2) / Silver Oxide (2.0-3.0) | Dichloromethane | -40 to 0 | 5-30 min | 85-99[7] |

Protocol 2: Deprotection of the Acetylated Methyl Glucuronide

This two-step protocol describes the removal of the acetyl protecting groups followed by the hydrolysis of the methyl ester.

Step A: Zemplén Deacetylation

This method uses a catalytic amount of sodium methoxide in methanol to remove the acetyl groups.[4]

Materials:

-

Acetylated methyl glucuronide (from Protocol 1)

-

Anhydrous Methanol

-

Sodium methoxide solution (0.5 M in methanol)

-

Ion-exchange resin (H+ form, e.g., Dowex® 50WX8 or Amberlite® IR120)

Procedure:

-

Dissolve the acetylated methyl glucuronide (1.0 equivalent) in anhydrous methanol (10-20 mL per mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction by adding the H+ form of the ion-exchange resin until the pH is neutral (check with pH paper).

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deacetylated methyl glucuronide. This product can often be used in the next step without further purification.

Step B: Methyl Ester Hydrolysis

This procedure uses lithium hydroxide to hydrolyze the methyl ester to the corresponding carboxylic acid.[6][8][9][10]

Materials:

-

Deacetylated methyl glucuronide (from Step A)

-

Tetrahydrofuran (THF)

-

Methanol

-

1 M Lithium hydroxide (LiOH) aqueous solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

-

Dissolve the deacetylated methyl glucuronide (1.0 equivalent) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

-

Add an excess of 1 M aqueous lithium hydroxide solution (e.g., 2-3 equivalents).

-

Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected glucuronic acid conjugate. Further purification can be achieved by chromatography if necessary.

Visualizations

Glycosylation Reaction Pathway

The following diagram illustrates the general mechanism of the Koenigs-Knorr glycosylation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of S-Glucuronide Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of S-glucuronide methyl esters, a class of compounds often encountered as metabolites of thiol-containing drugs and xenobiotics. The synthesis is based on the reaction of a thiol-containing aglycone with a protected glucuronic acid donor, specifically an acetylated glucuronyl bromide, under modified Koenigs-Knorr conditions.

Introduction

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of various compounds, including drugs, by increasing their hydrophilicity.[1][2] While O- and N-glucuronides are more common, S-glucuronidation of thiol-containing molecules is also a significant metabolic route. The resulting thioether glucuronides can play a role in the overall pharmacokinetic and toxicological profile of a drug candidate.[3] Therefore, the synthesis of these metabolites is crucial for their use as analytical standards in drug metabolism and pharmacokinetic (DMPK) studies, for assessing their biological activity, and for use in toxicological evaluations.

This protocol details a robust method for the synthesis of an S-glucuronide methyl ester, using a generic thiol as a representative aglycone and methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as the glucuronic acid donor. This donor is a commonly used reagent for glucuronidation reactions.

Reaction Scheme

The overall synthetic strategy involves the nucleophilic attack of a thiol on the anomeric carbon of the protected glucuronyl bromide, promoted by a mild base. This is followed by deprotection of the acetyl groups to yield the final S-glucuronide methyl ester.

Caption: General reaction scheme for the synthesis of an S-glucuronide methyl ester.

Experimental Protocols

Materials and Methods

Materials:

| Material | Supplier | Grade |

| Thiol Aglycone (R-SH) | Various | ≥98% |

| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Commercially available | ≥95% |

| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | Anhydrous, ≥99.9% |

| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |

| Sodium Methoxide (NaOMe) | Sigma-Aldrich | 0.5 M in Methanol |

| Methanol (MeOH) | Fisher Chemical | ACS Grade |

| Dichloromethane (DCM) | Fisher Chemical | ACS Grade |

| Ethyl Acetate (EtOAc) | Fisher Chemical | ACS Grade |

| Hexanes | Fisher Chemical | ACS Grade |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - |

| Brine | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Chemical | ACS Grade |

| Thin Layer Chromatography (TLC) Plates | Merck | Silica Gel 60 F₂₅₄ |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Flash chromatography system

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Protocol 1: Synthesis of the Protected S-Glucuronide Methyl Ester

This protocol is based on a modified Koenigs-Knorr reaction, which is a widely used method for glycosidic bond formation.[4]

-

To a solution of the thiol aglycone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add cesium carbonate (1.5 eq).

-

Stir the resulting suspension under an inert atmosphere at room temperature for 30 minutes.

-

Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DMF.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the protected S-glucuronide methyl ester.

Protocol 2: Deprotection to Yield the Final S-Glucuronide Methyl Ester

-

Dissolve the purified protected S-glucuronide methyl ester (1.0 eq) in anhydrous methanol (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution (0.1 eq of a 0.5 M solution in methanol) dropwise.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Once the deprotection is complete, neutralize the reaction with Amberlite® IR120 H⁺ resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the final S-glucuronide methyl ester by preparative HPLC or crystallization to yield the desired product.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

| Analysis | Expected Results for a Representative S-Glucuronide Methyl Ester |

| ¹H NMR | Signals corresponding to the anomeric proton (δ ≈ 4.5-5.5 ppm, doublet), protons of the glucuronic acid backbone, the methyl ester protons (δ ≈ 3.7 ppm, singlet), and protons of the aglycone moiety. Coupling constants will confirm the stereochemistry. |

| ¹³C NMR | Resonances for the anomeric carbon (δ ≈ 80-90 ppm), carbonyl carbon of the methyl ester (δ ≈ 170 ppm), and other carbons of the glucuronic acid and aglycone. |

| HRMS (ESI) | Accurate mass measurement corresponding to the molecular formula of the target compound ([M+H]⁺ or [M+Na]⁺). |

| HPLC Purity | Purity of ≥95% as determined by peak area integration. |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the S-glucuronide methyl ester.

Caption: Workflow for the synthesis of S-glucuronide methyl ester.

Logical Relationship of Key Steps

The synthesis is a sequential process where the successful completion of each step is critical for the next.

Caption: Key steps in the S-glucuronide synthesis.

Disclaimer: This protocol provides a general guideline for the synthesis of S-glucuronide methyl esters. The reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for specific thiol-containing substrates. All experiments should be conducted by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of Acetobromo-alpha-D-glucuronic acid methyl ester in cancer prodrug synthesis.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The targeted delivery of cytotoxic agents to tumor tissues remains a significant challenge in cancer chemotherapy. A promising strategy to overcome this hurdle is the use of prodrugs that can be selectively activated in the tumor microenvironment. Acetobromo-alpha-D-glucuronic acid methyl ester is a key glycosyl donor for the synthesis of glucuronide prodrugs, which are designed for activation by the enzyme β-glucuronidase (GUSB). This enzyme is notably overexpressed in the necrotic regions of various solid tumors, including breast, lung, and gastrointestinal carcinomas, as well as in melanomas.[1][2]

The underlying principle of this targeted approach involves masking the cytotoxic activity of an anticancer drug by conjugating it to a glucuronic acid moiety via a linker. This conjugation renders the drug inactive and generally increases its water solubility.[3] The resulting glucuronide prodrug circulates in the body with reduced systemic toxicity. Upon reaching the tumor site, the elevated levels of β-glucuronidase cleave the glucuronide bond, releasing the active cytotoxic drug in a concentrated manner within the tumor microenvironment, thereby minimizing damage to healthy tissues.[1][2][4]

This strategy has been successfully applied to a range of potent anticancer drugs, including camptothecin derivatives and doxorubicin, demonstrating enhanced therapeutic efficacy and reduced side effects in preclinical models.[3][5] The use of this compound is central to the synthesis of these prodrugs, enabling the crucial glycosylation step.

Experimental Protocols